molecular formula C14H30O3 B14394641 3-(1-Hydroxyethyl)dodecane-2,6-diol CAS No. 88348-75-8

3-(1-Hydroxyethyl)dodecane-2,6-diol

Cat. No.: B14394641
CAS No.: 88348-75-8
M. Wt: 246.39 g/mol
InChI Key: LKJUQTSAEUFTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Hydroxyethyl)dodecane-2,6-diol is a polyhydric alcohol characterized by a 12-carbon aliphatic chain (dodecane backbone) with hydroxyl (-OH) groups at positions 2 and 6 and a hydroxyethyl (-CH₂CH₂OH) substituent at position 3.

Properties

CAS No.

88348-75-8

Molecular Formula

C14H30O3

Molecular Weight

246.39 g/mol

IUPAC Name

3-(1-hydroxyethyl)dodecane-2,6-diol

InChI

InChI=1S/C14H30O3/c1-4-5-6-7-8-13(17)9-10-14(11(2)15)12(3)16/h11-17H,4-10H2,1-3H3

InChI Key

LKJUQTSAEUFTSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC(C(C)O)C(C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethyl)dodecane-2,6-diol can be achieved through several synthetic routes. One common method involves the hydroxylation of dodecane derivatives. For instance, starting from 1-dodecanol, selective hydroxylation can be performed using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors and advanced separation techniques further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)dodecane-2,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

3-(1-Hydroxyethyl)dodecane-2,6-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)dodecane-2,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable hydrogen bonding and interactions with enzymes and receptors, influencing various biochemical processes. The compound’s structure allows it to modulate the activity of certain enzymes and receptors, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs include 2-Ethyl-1,3-hexanediol (CAS 94-96-2) and hydroxyethyl-containing molecules like HMME (a porphyrin-based photosensitizer) and Tomopenem (a carbapenem antibiotic) . Key differences include:

Property 3-(1-Hydroxyethyl)dodecane-2,6-diol 2-Ethyl-1,3-hexanediol HMME Tomopenem
Molecular Formula C₁₄H₃₀O₃ (inferred) C₈H₁₆O₂ C₃₄H₃₈N₄O₆ (isomeric mix) C₂₃H₃₅N₇O₆S
Functional Groups Diol, hydroxyethyl Diol, ethyl Porphyrin ring, hydroxyethyl Bicyclic β-lactam, hydroxyethyl
Carbon Chain Length 12-carbon backbone 6-carbon backbone Macrocyclic porphyrin 7-membered bicyclic structure
Applications Hypothetical: surfactants, emulsifiers Laboratory reference material Photodynamic therapy (clinical use) Antibiotic (broad-spectrum activity)

Physicochemical Properties

  • Hydrophilicity/Lipophilicity : The extended dodecane chain in this compound likely enhances lipophilicity compared to shorter-chain analogs like 2-Ethyl-1,3-hexanediol, which is water-soluble .
  • Hydrogen Bonding: The dual hydroxyl groups at positions 2 and 6 may increase hydrogen-bonding capacity relative to monohydric alcohols. This contrasts with HMME, where hydroxyethyl groups are integrated into a conjugated porphyrin system, affecting photochemical activity .

Research Findings and Data Gaps

  • Safety and Toxicity: No safety data are available for this compound. In contrast, 2-Ethyl-1,3-hexanediol has a well-documented safety data sheet (SDS) , while HMME and Tomopenem are clinically validated .
  • Synthetic Feasibility : The compound’s synthesis would likely involve hydroxyethylation of a dodecane diol precursor, differing from the microbial fermentation or complex heterocyclic synthesis required for HMME and Tomopenem .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.